molecular formula C19H18N4Na2O2S2 B1251046 Elesclomol sodium CAS No. 874477-51-7

Elesclomol sodium

Cat. No.: B1251046
CAS No.: 874477-51-7
M. Wt: 444.5 g/mol
InChI Key: HHPFQODLMOUEFM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elesclomol sodium is a compound known for its ability to induce apoptosis (programmed cell death) in cancer cells. It is being developed by Synta Pharmaceuticals and GlaxoSmithKline as a chemotherapy adjuvant. This compound has received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Elesclomol sodium is synthesized through a series of chemical reactions. The synthesis involves the reaction of malonyl chloride with a hydrazide derivative in ethyl acetate, resulting in the formation of a yellow crystalline solid . The copper(II) complex of elesclomol disodium is synthesized by reacting the compound with copper sulfate pentahydrate in aqueous acetone at room temperature .

Industrial Production Methods: The industrial production of elesclomol disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Elesclomol sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

874477-51-7

Molecular Formula

C19H18N4Na2O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate

InChI

InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2

InChI Key

HHPFQODLMOUEFM-UHFFFAOYSA-L

Isomeric SMILES

CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+]

SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elesclomol sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.